9-tert-butoxy-9H-xanthene
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Overview
Description
9-tert-butoxy-9H-xanthene is a derivative of xanthene, an organic compound with a dibenzo-γ-pyrone framework. Xanthene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 9-tert-butoxy-9H-xanthene can be achieved through several methods. One common approach involves the reaction of xanthene with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically requires heating to facilitate the formation of the tert-butoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
9-tert-butoxy-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-tert-butoxy-9H-xanthene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays and studies.
Medicine: Some xanthene derivatives exhibit pharmacological activities, making them candidates for drug development.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 9-tert-butoxy-9H-xanthene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can modulate different biological responses, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
9-tert-butoxy-9H-xanthene can be compared with other xanthene derivatives, such as:
9H-xanthen-9-one: The parent compound with a similar structure but without the tert-butoxy group.
9-methoxy-9H-xanthene: A derivative with a methoxy group instead of a tert-butoxy group.
9-ethoxy-9H-xanthene: A derivative with an ethoxy group.
The uniqueness of this compound lies in the presence of the tert-butoxy group, which can impart different chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
61307-89-9 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
9-[(2-methylpropan-2-yl)oxy]-9H-xanthene |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)19-16-12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)16/h4-11,16H,1-3H3 |
InChI Key |
CHBPUBAHUKPZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
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